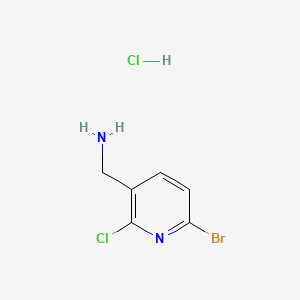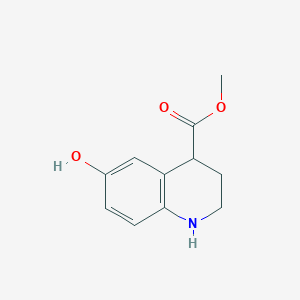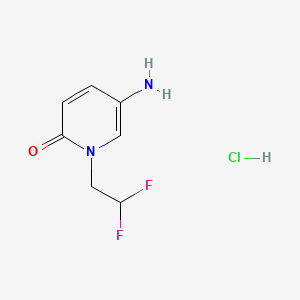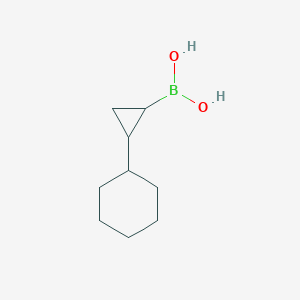
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 4-chloroaniline, is converted to 4-chlorophenyl azide using sodium nitrite and hydrochloric acid.
Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Hydrochloride Salt: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-(4-chlorophenyl)-1H-1,2,3-triazole and 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine hydrochloride share similar structural features and reactivity.
Azole Compounds: Other azole compounds, such as imidazoles and pyrazoles, also exhibit similar chemical properties and applications.
Uniqueness
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and materials science.
Propriétés
Numéro CAS |
2866355-83-9 |
|---|---|
Formule moléculaire |
C8H8Cl2N4 |
Poids moléculaire |
231.08 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H |
Clé InChI |
OBUWRTVVKVPTKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2N=CC(=N2)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


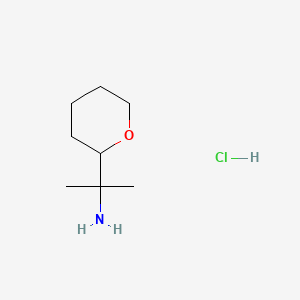
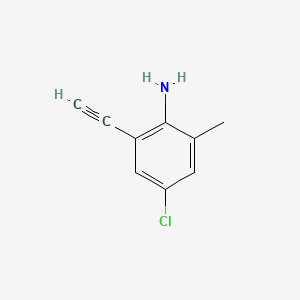
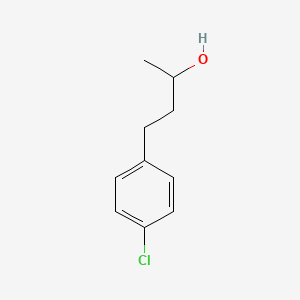
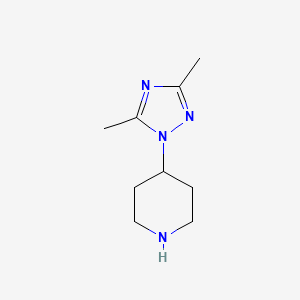
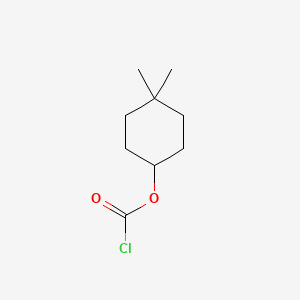
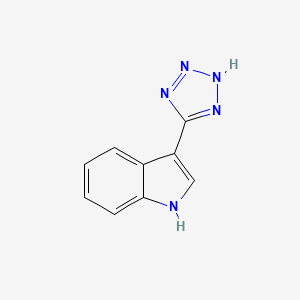
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
